molecular formula C9H11NO2 B8471127 1,2,3,4-Tetrahydroisoquinoline-5,6-diol

1,2,3,4-Tetrahydroisoquinoline-5,6-diol

Cat. No.: B8471127
M. Wt: 165.19 g/mol
InChI Key: AWULYLRHDWRMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydroisoquinoline-5,6-diol is a synthetic organic compound belonging to the class of tetrahydroisoquinolines, which are characterized by a benzene ring fused to a piperidine ring . This dihydroxylated tetrahydroisoquinoline derivative is of significant interest in neuroscience and medicinal chemistry research, particularly for studying the mechanisms of neurodegenerative diseases. Tetrahydroisoquinoline derivatives are investigated as potential endogenous neurotoxins . Related compounds, such as the 6,7-dihydroxy isomer (Norsalsolinol), are known to be produced in the body through dopamine metabolism and have been shown to act as selective dopaminergic neurotoxins in experimental models . Research into similar dihydroxy-tetrahydroisoquinolines suggests they may be investigated for their role in conditions like Parkinson's disease and alcohol-related brain damage, providing a model for studying neuronal cell death . The catechol structure of this compound also makes it a valuable intermediate for the synthesis of more complex molecules for pharmacological and toxicological screening. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-5,6-diol

InChI

InChI=1S/C9H11NO2/c11-8-2-1-6-5-10-4-3-7(6)9(8)12/h1-2,10-12H,3-5H2

InChI Key

AWULYLRHDWRMNB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=C(C=C2)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Tetrahydroisoquinoline Diols

Established and Emerging Synthetic Routes to the Tetrahydroisoquinoline Core

The foundational structure of 1,2,3,4-tetrahydroisoquinoline (B50084) can be assembled through several reliable methods, each with its own set of advantages and modern adaptations that enhance their efficiency and substrate scope.

Pictet-Spengler Cyclization and Modern Adaptations

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines. mdpi.comresearchgate.netdepaul.eduwikipedia.org This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. wikipedia.org For the synthesis of 1,2,3,4-tetrahydroisoquinoline-5,6-diol, the logical starting material would be 3,4-dihydroxyphenethylamine (dopamine). The reaction proceeds through the formation of an iminium ion, which then undergoes electrophilic attack on the electron-rich aromatic ring to form the tetrahydroisoquinoline core. wikipedia.org

Traditional Pictet-Spengler conditions often require strong acids and high temperatures, which can be harsh for substrates with sensitive functional groups like catechols. wikipedia.org Modern adaptations have focused on milder reaction conditions. For instance, the use of phosphate (B84403) buffers has been shown to catalyze the Pictet-Spengler reaction of dopamine (B1211576) with various ketones at 70 °C, providing a more sustainable and atom-efficient route. acs.org Enzymatic approaches using norcoclaurine synthase (NCS) offer a highly stereoselective alternative, catalyzing the reaction between dopamine and various aldehydes to produce optically active tetrahydroisoquinolines in high yields and enantiomeric excess under physiological conditions. nih.gov

Amine SubstrateCarbonyl SubstrateCatalyst/ConditionsProductYield (%)Reference
Dopamine hydrochlorideAcetophenoneKPi buffer (0.3 M, pH 9), Methanol, 70°C1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol- acs.org
Dopamine4-HydroxyphenylacetaldehydeNorcoclaurine Synthase (NCS)(S)-Norcoclaurine- nih.gov
Dopamine3-PhenylpropanalNorcoclaurine Synthase (NCS)6,7-Dihydroxy-1-phenethyl-1,2,3,4-tetrahydroisoquinoline86.0 nih.gov
DopamineButanalNorcoclaurine Synthase (NCS)6,7-Dihydroxy-1-propyl-1,2,3,4-tetrahydroisoquinoline99.6 nih.gov

Reductive Amination and Cyclization Strategies

Reductive amination provides another versatile route to the tetrahydroisoquinoline skeleton. This method can involve the cyclization of a dicarbonyl compound with an amine source. A novel approach starts from an indene (B144670) derivative, which undergoes olefin-bond cleavage through dihydroxylation and oxidation to form a dicarbonyl intermediate. core.ac.uk This intermediate can then be cyclized with a primary amine via reductive amination to yield the tetrahydroisoquinoline framework. core.ac.uk While not explicitly demonstrated for the 5,6-diol derivative, this strategy offers a potential pathway.

Another strategy involves the domino reduction-reductive amination of 2-nitroarylketones and aldehydes under hydrogenation conditions, which has been used for the synthesis of various tetrahydroquinolines. nih.gov This approach could potentially be adapted for the synthesis of this compound from a suitably substituted 2-nitro-phenethyl carbonyl compound.

Starting MaterialReagentsKey IntermediateProductYield (%)Reference
1H-Indene1. OsO4, NMO 2. NaIO4 3. Amine, NaBH3CNDiformyl intermediateN-substituted-1,2,3,4-tetrahydroisoquinolineModest core.ac.uk
2-Nitroarylketones/aldehydesH2, 5% Pd/CCyclic imine1,2,3,4-Tetrahydroquinolines93-98 nih.gov

Catalytic Hydrogenation Approaches

Catalytic hydrogenation of isoquinolines is a direct method for the synthesis of tetrahydroisoquinolines. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. Palladium on carbon (Pd/C) and platinum-based catalysts are commonly employed for this transformation. masterorganicchemistry.comyoutube.commdpi.com The hydrogenation of a 5,6-dihydroxyisoquinoline precursor would directly yield the target compound. The efficiency of the hydrogenation can be influenced by the solvent, temperature, and hydrogen pressure. For instance, the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines has been achieved with high conversion and selectivity using a Pd catalyst on a nitrogen-doped carbon support at 50 °C and 20 bar H2. doi.org

SubstrateCatalystConditionsProductConversion/Yield (%)Reference
QuinolinePd/CN50 °C, 20 bar H21,2,3,4-Tetrahydroquinoline99.6 (conversion), 99.3 (selectivity) doi.org
QuinolinePtAD/C-Al2O3-1,2,3,4-Tetrahydroquinoline99.6 (conversion), 99.3 (selectivity) doi.org

Advanced Synthesis of Dihydroxylated Tetrahydroisoquinoline Systems

The introduction of the diol functionality onto the tetrahydroisoquinoline scaffold requires specific and often advanced synthetic techniques to ensure the correct regiochemistry.

Regioselective Hydroxylation and Diol Installation Techniques

The direct regioselective hydroxylation of an existing tetrahydroisoquinoline ring is a challenging transformation. Biocatalytic approaches using engineered cytochrome P450 monooxygenases have shown promise in the regioselective dihydroxylation of aromatic compounds like benzene (B151609) to hydroquinone, suggesting potential for similar transformations on more complex molecules. nih.govresearchgate.net A cascade biocatalysis system has been developed for the enantioselective synthesis of tetrahydroquinoline-4-ols from tetrahydroquinolines, demonstrating the potential of enzymatic C-H oxidation. rsc.org

Alternatively, the diol functionality can be introduced at an earlier stage of the synthesis by using a starting material that already contains the desired hydroxyl groups, such as 3,4-dihydroxyphenethylamine (dopamine) in the Pictet-Spengler reaction. nih.gov

Multicomponent Reaction (MCR) Applications for Scaffold Diversity

Multicomponent reactions (MCRs) offer an efficient way to generate molecular diversity by combining three or more starting materials in a single step. The Ugi four-component reaction (Ugi-4CR) is a prominent example and has been utilized in the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives. researchgate.net This reaction typically involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. researchgate.net By carefully selecting the starting materials, it is possible to construct complex tetrahydroisoquinoline scaffolds. For instance, a three-component Petasis reaction followed by a Pomeranz–Fritsch double cyclization has been used to synthesize tetracyclic tetrahydroisoquinoline derivatives. nih.gov While not yet specifically applied to this compound, the versatility of MCRs presents a promising avenue for the future development of synthetic routes to this and related dihydroxylated compounds.

Reaction TypeComponentsProduct TypeReference
Ugi-4CR3,4-Dihydroisoquinolines, isocyanides, acids2-Substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides researchgate.net
Petasis-Pomeranz–FritschAminoacetaldehyde acetals, glyoxylic acid, boronic acidsTetracyclic tetrahydroisoquinoline-5-carboxylic acids nih.gov

Stereoselective Synthesis and Chiral Resolution of Tetrahydroisoquinoline Diols

The biological activity of THIQ derivatives is often dependent on their stereochemistry, particularly at the C-1 position. nih.gov Consequently, the development of methods for the stereoselective synthesis of these compounds is a primary focus of chemical research.

Asymmetric catalysis represents one of the most efficient methods for establishing chirality in organic molecules. For the synthesis of chiral THIQs, transition-metal-catalyzed asymmetric reduction of precursor molecules like 3,4-dihydroisoquinolines (DHIQs) is a prominent strategy. mdpi.com

Catalytic asymmetric hydrogenation and transfer hydrogenation are powerful tools for the enantioselective reduction of the C=N bond in DHIQ intermediates. mdpi.com These reactions typically employ chiral catalysts derived from transition metals such as rhodium (Rh) and ruthenium (Ru), complexed with chiral ligands. For instance, rhodium/diamine-catalyzed asymmetric transfer hydrogenation of DHIQs using a formic acid/triethylamine mixture as the hydrogen source can provide THIQs with high yields and enantiomeric excess (ee) up to 99%. mdpi.com Similarly, ruthenium-based catalysts have been shown to be effective, with the addition of Lewis acids like AgSbF₆ enhancing both catalytic activity and enantioselectivity. mdpi.com

While many examples focus on 6,7-disubstituted THIQs, these methodologies are applicable to a range of substitution patterns. The synthesis of the 5,6-diol scaffold would involve the asymmetric reduction of a corresponding 5,6-dihydroxy-3,4-dihydroisoquinoline precursor. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity.

Table 1: Examples of Asymmetric Catalysis for Tetrahydroisoquinoline Synthesis

Catalyst SystemSubstrate TypeHydrogen SourceTypical Yield (%)Typical Enantiomeric Excess (%)
Rhodium/Diamine Complex3,4-DihydroisoquinolinesHCOOH/Et₃NUp to 96Up to 99
Ruthenium Complex with AgSbF₆/Bi(OTf)₃1-Phenyl-3,4-dihydroisoquinolineIsopropanol (B130326)87 (conversion)94
Chiral Phosphoric AcidsImines (via Pictet-Spengler)N/A (Cyclization)HighHigh

Enzymatic and Chemoenzymatic Cascade Methodologies for Enantiopure Compounds

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. acs.org Enzymes operate under mild conditions and exhibit remarkable stereo-, regio-, and chemoselectivity. acs.org For THIQ synthesis, norcoclaurine synthase (NCS), a Pictet-Spenglerase enzyme, is particularly noteworthy. NCS can catalyze the condensation of dopamine (a 3,4-dihydroxyphenethylamine) with a carbonyl cosubstrate to form (1S)-THIQs with high stereoselectivity. nih.gov This directly provides a route to enantiopure tetrahydroisoquinoline scaffolds with hydroxyl groups on the aromatic ring.

Chemoenzymatic cascade reactions combine the advantages of both biocatalysis and chemical synthesis in a one-pot process, enhancing efficiency by avoiding the isolation of intermediates. nih.govrsc.org Such cascades have been designed for the stereoselective formation of complex, substituted THIQs. nih.gov A representative three-step cascade might involve:

An initial carboligation step catalyzed by a ThDP-dependent enzyme.

A subsequent transamination reaction to produce a chiral amino alcohol.

A final Pictet-Spengler reaction to form the THIQ core. nih.gov

These enzymatic and chemoenzymatic strategies are powerful for constructing complex, stereochemically rich THIQs from simple, inexpensive starting materials. nih.gov

Table 2: Biocatalysts in Tetrahydroisoquinoline Synthesis

Enzyme ClassReaction TypeKey SubstratesProduct Feature
Norcoclaurine Synthase (NCS)Pictet-SpenglerDopamine, Carbonyl compoundsHigh stereoselectivity for (1S)-THIQs
Carboligase / TransaminaseCascade Synthesis3-Hydroxybenzaldehyde, PyruvateForms chiral amino alcohol intermediate
Monoamine Oxidase (MAO-N)OxidationN-substituted THIQsGenerates cyclic iminium intermediate for C-1 functionalization
Laccase/TEMPO systemOxidation / Pictet-SpenglerBenzylic alcohols, m-TyramineChemoenzymatic one-pot synthesis of racemic THIQs

Derivatization and Functionalization of the this compound Scaffold

Once the core THIQ-5,6-diol structure is synthesized, its properties can be further modified through derivatization at several key positions to explore structure-activity relationships.

The secondary amine at the N-2 position is a common site for functionalization. Standard reactions such as N-alkylation or N-acylation can be readily performed. For example, N-alkylation can be achieved by reacting the THIQ with an alkyl halide. researchgate.net Acylation, using acyl chlorides or sulfonyl chlorides in the presence of a base, introduces amide or sulfonamide functionalities, respectively. nih.gov These modifications can significantly alter the molecule's polarity, basicity, and biological activity.

The catechol moiety of the 5,6-diol presents both challenges and opportunities for aromatic substitution. The hydroxyl groups are strong activating groups, making the ring susceptible to electrophilic aromatic substitution. However, they are also sensitive to oxidation. Protecting the hydroxyl groups, for instance as methyl ethers or other suitable protecting groups, may be necessary before performing reactions such as nitration, halogenation, or Friedel-Crafts reactions. A straightforward approach for synthesizing aryl-substituted THIQs involves cyclization reactions with appropriately substituted precursors. researchgate.net For example, nitro-substituted derivatives can be prepared via base-catalyzed cyclization, and these nitro groups can then be reduced to amines, which serve as versatile handles for further transformations via Sandmeyer reactions or other methods. researchgate.net

The C-1 position is a critical site for introducing diversity in the THIQ scaffold, as substitution at this position often has a profound impact on biological activity. nih.govnih.gov One strategy involves the reaction of ketoamides with organometallic reagents like Grignard reagents, followed by acid-catalyzed cyclization to yield 1,1-disubstituted THIQs. nih.gov

Another powerful approach involves the oxidation of an N-substituted THIQ to form a cyclic iminium ion intermediate. This electrophilic species can then be trapped by a wide range of carbon nucleophiles, allowing for the introduction of alkyl, allyl, or propargyl groups at the C-1 position. acs.org Chemoenzymatic methods, which use an enzyme like MAO-N to generate the iminium ion in situ, provide a green and efficient way to achieve this transformation under mild conditions. acs.org

Table 3: Methods for C-1 Functionalization of Tetrahydroisoquinolines

MethodKey IntermediateReagents / CatalystsIntroduced Substituent
Grignard ReactionKetoamideR-MgBr, p-Toluenesulfonic acidAlkyl, Aryl
Oxidative FunctionalizationN-Alkyl iminium ionTropylium ion, Carbon nucleophilesVarious Carbon Nucleophiles
Chemoenzymatic CascadeN-Alkyl iminium ionMonoamine Oxidase (MAO-N), Metal catalystAllyl, Propargyl
Pictet-Spengler ReactionN/A (Direct cyclization)Aldehydes, KetonesVarious C-1 substituents

Advanced Analytical and Spectroscopic Characterization of Tetrahydroisoquinoline Diols

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy provides detailed information about the molecular structure, connectivity, and electronic environment of 1,2,3,4-tetrahydroisoquinoline-5,6-diol.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure confirmation of this compound and for distinguishing it from other positional isomers. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum, the protons on the aromatic ring and the aliphatic portion of the molecule will exhibit characteristic chemical shifts and coupling patterns. The protons on the aromatic ring are expected to appear in the downfield region, typically between 6.0 and 7.0 ppm. The presence of two hydroxyl groups at the C5 and C6 positions will influence the chemical shifts of the adjacent aromatic protons. The methylene (B1212753) protons of the tetrahydroisoquinoline ring system will appear as multiplets in the upfield region of the spectrum.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. The carbon atoms bonded to the hydroxyl groups (C5 and C6) are expected to be significantly deshielded and appear at a lower field compared to the other aromatic carbons.

A key aspect of NMR analysis is the differentiation of this compound from its isomers, such as the 6,7-diol or 7,8-diol. The substitution pattern on the aromatic ring leads to unique sets of chemical shifts and coupling constants for the aromatic protons in each isomer, allowing for their clear distinction.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-7 6.5 - 6.8 d
H-8 6.6 - 6.9 d
H-1 3.8 - 4.2 t
H-3 2.8 - 3.2 t
H-4 2.6 - 3.0 m
NH 1.5 - 3.0 br s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-5 140 - 145
C-6 140 - 145
C-8a 125 - 130
C-4a 120 - 125
C-7 115 - 120
C-8 110 - 115
C-1 45 - 50
C-3 40 - 45

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern would be characteristic of the tetrahydroisoquinoline core. A common fragmentation pathway involves the retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring. The presence of the hydroxyl groups will also influence the fragmentation, with potential losses of water (H₂O) or hydroxyl radicals (•OH).

Electrospray ionization (ESI) mass spectrometry, a softer ionization technique, would likely show a strong protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, depending on the mode of analysis. This is particularly useful for confirming the molecular weight with minimal fragmentation.

Table 3: Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Formula C₉H₁₁NO₂
Exact Mass 165.0790
Molecular Weight 165.19

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. americanpharmaceuticalreview.com For this compound, these techniques are used to confirm the presence of the hydroxyl (O-H), amine (N-H), and aromatic (C-H, C=C) groups.

In the FT-IR spectrum, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydroxyl groups. The N-H stretching vibration of the secondary amine is also expected in this region. C-H stretching vibrations of the aromatic ring typically appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches are observed between 2800 and 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to absorptions in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While O-H and N-H bands are often weak in Raman spectra, the aromatic ring vibrations usually produce strong signals, making it a useful tool for characterizing the core structure.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H Stretch 3200-3600 (broad) Weak
N-H Stretch 3200-3500 (medium) Weak
Aromatic C-H Stretch 3000-3100 Strong
Aliphatic C-H Stretch 2800-3000 Medium
Aromatic C=C Stretch 1450-1600 Strong

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring. The presence of the two hydroxyl groups, which act as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,2,3,4-tetrahydroisoquinoline (B50084). The position of these maxima can be sensitive to the pH of the solution due to the potential for ionization of the phenolic hydroxyl groups.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for the separation, purification, and quantification of this compound.

High-performance liquid chromatography (HPLC) is the primary method for assessing the purity of this compound and for its quantitative determination in various matrices. A reversed-phase HPLC method is typically employed for this class of compounds.

A common setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol). The pH of the mobile phase can be adjusted to control the retention time of the analyte, as the ionization state of the secondary amine and the phenolic hydroxyl groups will affect its polarity. Detection is usually achieved using a UV detector set at a wavelength corresponding to one of the absorption maxima of the compound.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound. The peak area of the analyte in a sample can then be used to determine its concentration by interpolation from the calibration curve.

Table 5: Typical HPLC Parameters for the Analysis of this compound

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

Chiral Chromatography for Enantiomeric Purity and Separation of Stereoisomers

The determination of enantiomeric purity is critical for chiral compounds like this compound, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. clockss.org Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying enantiomers, leveraging chiral stationary phases (CSPs) to achieve separation. wvu.edu

Research into the enantioseparation of 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs has explored various types of CSPs and chromatographic conditions. u-szeged.humdpi.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used. mdpi.com For example, Chiralpak AD, Chiralpak AI (amylose-based), and Chiralcel OD (cellulose-based) have demonstrated effective separation of THIQ derivatives. mdpi.com Additionally, zwitterionic CSPs based on Cinchona alkaloids, such as Chiralpak ZWIX(+)™ and Chiralpak ZWIX(- G)™, have been successfully employed for resolving cationic THIQ analogs using a polar ionic mobile phase. nih.gov

The choice of mobile phase is crucial for optimizing separation. In normal-phase HPLC, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common, often with additives like diethylamine (B46881) to improve peak shape. clockss.orgu-szeged.hu Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for separating THIQ analogs, often providing more efficient separations compared to normal-phase LC. u-szeged.hu In SFC, parameters such as the alcohol modifier content and counter-ion concentration are adjusted to optimize resolution. u-szeged.hu

Thermodynamic studies, conducted by performing separations at different temperatures, reveal the mechanisms of chiral recognition. nih.govmolnar-institute.com For THIQ analogs on polysaccharide-based columns, separations are predominantly enthalpy-driven, although entropy-controlled separations have also been observed in some cases. u-szeged.hunih.gov The enantiomer elution order can sometimes be reversed by switching between CSPs with pseudo-enantiomeric selectors, such as ZWIX(+)™ and ZWIX(- G)™. nih.gov

Table 1: Chiral Stationary Phases Used for Separation of Tetrahydroisoquinoline Analogs

Chiral Stationary Phase (CSP) Base Material Type Typical Mobile Phase Mode Reference
Chiralpak AD Amylose tris(3,5-dimethylphenylcarbamate) Polysaccharide Normal Phase / SFC mdpi.com
Chiralcel OD Cellulose tris(3,5-dimethylphenylcarbamate) Polysaccharide Normal Phase / SFC mdpi.com
Chiralpak ZWIX(+)™ Quinine-based zwitterion Zwitterionic Polar Ionic nih.gov
Chiralpak ZWIX(- G)™ Quinidine-based zwitterion Zwitterionic Polar Ionic nih.gov

Table 2: Research Findings on Enantioseparation of Tetrahydroisoquinoline Analogs

Technique Chiral Selector Key Findings Reference
HPLC / SFC Polysaccharide and Zwitterionic CSPs SFC mode was generally more efficient for separation; separations were mostly enthalpically-driven. u-szeged.hu
HPLC Quinine/Quinidine Zwitterionic CSPs Successful resolution of cationic THIQ analogs; enantiomer elution order could be reversed between ZWIX(+) and ZWIX(- G). nih.gov

Advanced Techniques for Impurity Profiling and Stability Assessment

Impurity profiling and stability assessment are essential components of chemical characterization, ensuring the quality and integrity of a compound. For this compound, this involves identifying and quantifying impurities arising from synthesis or degradation. Advanced hyphenated analytical techniques are indispensable for this purpose.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique for impurity profiling. researchgate.net A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, can provide accurate mass measurements of the parent compound and any related impurities, facilitating their elemental composition determination. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by generating characteristic fragmentation patterns of the detected ions. researchgate.net This approach is crucial for identifying process-related impurities (e.g., starting materials, intermediates, by-products) and degradation products.

Stability assessment typically involves subjecting the compound to forced degradation studies under various stress conditions, such as heat, humidity, light, and acidic, basic, and oxidative environments. The degradation products are then identified and quantified using stability-indicating methods, commonly based on HPLC-UV and HPLC-MS. For a diol-substituted tetrahydroisoquinoline, particular attention would be paid to potential oxidation of the catechol moiety, which is known to be susceptible to oxidation.

While specific impurity and stability studies on this compound are not extensively documented in publicly available literature, the analytical profiles of related compounds, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, have been characterized using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. researchgate.net These methods, in conjunction with HPLC-MS, form a comprehensive toolkit for thorough impurity profiling and stability assessment.

Table 3: Advanced Analytical Techniques for Characterization

Technique Application Information Provided
HPLC-HRMS Impurity Profiling, Stability Studies Separation of impurities, accurate mass measurement for formula determination.
HPLC-MS/MS Structural Elucidation of Impurities Fragmentation patterns to identify the structure of unknown impurities and degradants. researchgate.net
GC-MS Analysis of Volatile Impurities Separation and identification of volatile or semi-volatile impurities. researchgate.net
NMR Spectroscopy Structural Confirmation Detailed structural information of the main compound and significant impurities. researchgate.net
Forced Degradation Studies Stability Assessment Identifies potential degradation pathways and helps develop stability-indicating methods.

Mechanistic Investigations of 1,2,3,4 Tetrahydroisoquinoline 5,6 Diol in Biological Contexts

Biochemical Interactions with Enzymes and Receptors

The interaction of tetrahydroisoquinolines with various enzymes and receptors is a broad area of study, though specific data for the 5,6-diol substituted variant is not well-documented.

Enzyme Inhibition and Activation Mechanisms

Derivatives of the 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold have been identified as inhibitors of several enzymes. For instance, various THIQ analogs are known to be potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the conversion of norepinephrine (B1679862) to epinephrine. Studies have shown that substitutions on both the aromatic ring and the heterocyclic portion of the THIQ molecule can significantly influence inhibitory activity. For example, the addition of a methyl group at the 3-position of the THIQ ring has been shown to enhance inhibitory potency against PNMT.

Furthermore, certain synthetic derivatives of THIQ have been investigated as inhibitors of other enzymes, such as phosphodiesterase 4 (PDE4), dihydrofolate reductase (DHFR), and cyclin-dependent kinase 2 (CDK2), which are targets for inflammatory diseases and cancer. However, specific inhibitory constants and mechanisms for the 1,2,3,4-tetrahydroisoquinoline-5,6-diol isomer have not been reported.

Receptor Binding Affinity and Ligand-Receptor Dynamics

The THIQ framework is a recognized scaffold for ligands of various receptors, particularly in the central nervous system. Research has explored the affinity of THIQ derivatives for dopamine (B1211576) and serotonin (B10506) receptors. For example, studies on 1-phenyl-substituted THIQs have examined their binding to D1 dopamine receptors, revealing that the position of hydroxyl and halogen substituents on the tetrahydroisoquinoline ring system plays a crucial role in binding affinity. Specifically, a 6,7-dihydroxy substitution pattern in some analogs resulted in lower D1 affinity.

In other studies, N-substituted THIQ derivatives have been synthesized and evaluated as ligands for the 5-HT1A serotonin receptor. These investigations have indicated that the nature of the substituent on the nitrogen atom and the length of the alkyl chain connecting it to another functional group are critical determinants of receptor affinity and functional activity. There is currently no available data on the receptor binding profile or ligand-receptor dynamics specifically for this compound.

Role in Endogenous Biochemical Pathways and Metabolism

The formation and metabolic fate of THIQs are of significant interest due to their structural similarity to endogenous neurochemicals and their potential role in neurobiology.

Non-Enzymatic and Enzymatic Formation Pathways

The primary mechanism for the biosynthesis of simple tetrahydroisoquinolines is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine, such as dopamine or tyramine, with an aldehyde or a ketone, followed by ring closure. This process can occur both non-enzymatically under physiological conditions and be catalyzed by enzymes known as Pictet-Spenglerases or norcoclaurine synthases. The biosynthesis of most simple THIQs is generally understood to proceed through the condensation of the corresponding β-phenylethylamine with a formaldehyde (B43269) or acetaldehyde (B116499) equivalent. While this provides a general pathway for the formation of the THIQ core, the specific precursors and conditions leading to the 5,6-dihydroxy substitution pattern have not been elucidated.

Intermediacy in Alkaloid Biosynthesis

Tetrahydroisoquinolines are fundamental building blocks in the biosynthesis of a vast array of complex alkaloids in plants. Benzylisoquinoline alkaloids, a large and diverse group, originate from the condensation of dopamine and 4-hydroxyphenylacetaldehyde, which ultimately forms (S)-norcoclaurine, a simple benzyl-THIQ. This initial scaffold undergoes a series of enzymatic modifications, including hydroxylation, methylation, and oxidative coupling, to produce a wide range of pharmacologically active compounds. While THIQs are established as crucial intermediates, the specific role of this compound as a biosynthetic intermediate in any known alkaloid pathway has not been reported.

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship studies are vital for understanding how the chemical structure of a molecule influences its biological activity. For the THIQ class of compounds, extensive SAR studies have been conducted to optimize their therapeutic potential for various targets. These studies typically involve systematic modifications of the THIQ scaffold and evaluation of the resulting changes in biological activity.

Key aspects of THIQ SAR studies include:

Substitution on the Aromatic Ring: The position, number, and nature of substituents (e.g., hydroxyl, methoxy (B1213986), halogen) on the benzene (B151609) ring significantly impact activity. For instance, in the context of D1 dopamine receptor antagonists, the placement of halo and hydroxy groups has been shown to be critical for binding affinity.

Substitution at the C1 Position: The substituent at the C1 position is a major determinant of the pharmacological profile. The presence of different groups can confer a wide range of activities, from antimicrobial to anticancer properties.

Substitution at the N2 Position: Alkylation or acylation of the secondary amine can modulate the compound's physicochemical properties and its interaction with biological targets.

Stereochemistry: For chiral THIQs, the stereochemistry at the C1 position and other stereocenters is often crucial for biological activity, with enantiomers frequently exhibiting different potencies or even different pharmacological effects.

While these general SAR principles for the THIQ scaffold are well-established, a specific SAR study for this compound is not available in the scientific literature. The precise influence of the 5,6-dihydroxy substitution pattern on the biological functions of the THIQ core remains an area for future investigation.

Positional Isomerism of Hydroxyl Groups and its Influence on the Biological Profile

The biological activity of dihydroxylated 1,2,3,4-tetrahydroisoquinolines (THIQs) is significantly modulated by the specific placement of the hydroxyl groups on the benzene ring. This positional isomerism dictates the molecule's electronic properties, its ability to interact with biological targets, and its metabolic fate. While direct comparative studies on the 5,6-diol isomer are less common than for its analogues, a substantial body of research on related THIQ isomers provides critical insights into the structure-activity relationships (SAR).

The presence of a catechol (dihydroxy) moiety, regardless of its position, is a key determinant of the neurotoxic or neuroprotective potential of THIQs. nih.gov For instance, norsalsolinol (B182580) (the 6,7-dihydroxy isomer) has been extensively studied as a putative neurotoxin implicated in Parkinson's disease, primarily due to its ability to generate reactive oxygen species (ROS). nih.govu-fukui.ac.jp This activity is intrinsically linked to the catechol structure, which can undergo oxidation to form a semiquinone radical and subsequently a highly reactive quinone.

Impact of Substitutions on the Tetrahydroisoquinoline-5,6-diol Scaffold on Target Interaction

Modifications to the core this compound structure through the addition of various substituents can dramatically alter its pharmacological properties and target interactions. Structure-activity relationship (SAR) studies across the broader THIQ class demonstrate that even minor chemical changes can lead to significant shifts in potency, selectivity, and mechanism of action. rsc.orgresearchgate.net

Substitutions can influence several key parameters:

Lipophilicity and Bioavailability: Adding lipophilic groups can enhance the ability of the molecule to cross cellular membranes, including the blood-brain barrier. nih.gov A general trend of improved potency with higher lipophilicity has been observed in series of THIQ derivatives targeting Mycobacterium tuberculosis. nih.gov

Target Binding and Potency: The nature and position of substituents are critical for optimal binding to target proteins. For example, in a series of THIQ-derived antagonists of the LFA-1/ICAM-1 interaction, replacing a specific amino acid moiety with substituted heteroaryl-bearing groups led to improved potency. nih.govresearchgate.net In the context of anticancer activity, THIQ derivatives with a chloro group at the 4-position of a phenyl substituent showed significant activity in inhibiting KRas in colon cancer cell lines. nih.govnih.gov

Metabolic Stability: Functionalizing certain positions on the THIQ scaffold can prevent metabolic breakdown, thereby prolonging the compound's duration of action. Studies on anti-HIV THIQ analogues revealed that the 1st position was a "soft spot" for metabolization, and functionalizing this position, while sometimes decreasing potency, was a key strategy for improving metabolic stability. rsc.org

The following table summarizes the effects of various substitutions on the THIQ scaffold based on research into its derivatives.

Substituent/PositionObserved EffectBiological ContextReference
Large substituents (e.g., Benzyl) at C-5Well-tolerated, can improve potencyAntitubercular nih.gov
N-methylpiperazine at C-8Preferred substituent for potencyAntitubercular nih.gov
Methoxy group at R3 position of a substituentExhibited the most anti-proliferative activityAnticancer (NF-κB inhibition) nih.gov
Hydroxyl group on the scaffoldDecreased neurotoxicity compared to parent compoundNeurotoxicity in SH-SY5Y cells nih.gov
Methoxy group on the scaffoldIncreased neurotoxicity compared to parent compoundNeurotoxicity in SH-SY5Y cells nih.gov
Chloro group on a 4-position of a phenyl ring substituentExhibited significant KRas inhibitionAnticancer (Colon Cancer) nih.gov

Cellular and Molecular Mechanisms of Action (In Vitro Models)

Neurobiological Research: Insights into Neuroprotection and Neurotoxicological Mechanisms

In vitro studies using neuronal cell models have provided significant insights into the dual neuroprotective and neurotoxic potential of dihydroxylated tetrahydroisoquinolines. The 6,7-dihydroxy isomer, norsalsolinol, a close structural analogue of this compound, has been a key focus of this research, particularly in the context of Parkinson's disease. u-fukui.ac.jp

The primary mechanism underlying the neurotoxic effects of these catechol-containing THIQs involves the generation of oxidative stress. nih.gov In human neuroblastoma SH-SY5Y cells, norsalsolinol has been shown to reduce cell viability by inducing the production of reactive oxygen species (ROS). nih.govresearcher.life This process leads to a cascade of damaging cellular events:

Oxidative DNA Damage: The generated ROS can directly damage cellular components, including DNA. nih.gov Studies have demonstrated that norsalsolinol, particularly in the presence of copper ions (Cu(II)), induces significant oxidative damage to DNA. nih.govu-fukui.ac.jp

Mitochondrial Dysfunction and Apoptosis: Oxidative stress triggers the mitochondrial pathway of apoptosis. Norsalsolinol induces the release of cytochrome c from mitochondria into the cytoplasm. researcher.liferesearchgate.net This, in turn, activates a cascade of cysteine proteases known as caspases, most notably caspase-3, which is a key executioner of apoptosis. nih.govnih.gov

Inhibition of Apoptosis by Antioxidants: The central role of oxidative stress in this pathway is confirmed by the fact that antioxidants can prevent these toxic effects. The antioxidant N-acetylcysteine (NAC) has been shown to inhibit cytochrome c release, caspase-3 activation, and the subsequent apoptosis induced by norsalsolinol. nih.govu-fukui.ac.jp

Conversely, other THIQ derivatives exhibit neuroprotective properties, often by counteracting these same mechanisms. The compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), for example, displays neuroprotective effects by scavenging free radicals and inhibiting glutamate-induced excitotoxicity, a key process in neuronal cell death. nih.gov This highlights the fine balance between neuroprotection and neurotoxicity, which is heavily dependent on the specific chemical structure of the THIQ derivative. nih.govnih.gov

Oncological Research: Mechanisms of Selective Cytotoxicity in Cancer Cell Lines

Derivatives of the tetrahydroisoquinoline scaffold have demonstrated significant potential as anticancer agents, exhibiting selective cytotoxicity against various cancer cell lines through diverse molecular mechanisms. researchgate.netresearchgate.net Research has focused on identifying how these compounds can trigger cell death preferentially in tumor cells while sparing healthy ones. nih.gov

Key mechanisms of action identified in oncological research include:

Inhibition of Key Signaling Pathways: One of the primary mechanisms involves the disruption of signaling cascades that are hyperactive in cancer cells. A series of THIQ derivatives were found to exert potent anticancer activities by targeting and inhibiting the nuclear factor-κB (NF-κB) signaling pathway. nih.gov NF-κB is a transcription factor that is often constitutively active in cancer, promoting cell proliferation and suppressing apoptosis. By blocking the nuclear translocation of NF-κB, these compounds effectively shut down this pro-survival pathway, leading to cytotoxicity in tumor cells. nih.gov

Induction of Cell Cycle Arrest: Many effective anticancer agents work by halting the cell cycle, preventing cancer cells from dividing. Novel synthesized THIQ derivatives have been shown to induce cell cycle arrest at different phases. For example, specific derivatives caused cell cycle arrest at the G2/M phase in A549 lung cancer cells and at the S phase in MCF-7 breast cancer cells. nih.gov This interruption of cell division ultimately leads to apoptotic cell death.

Apoptosis Induction: Beyond inhibiting pro-survival signals, THIQ compounds can directly activate apoptotic pathways in cancer cells. Studies have shown that potent THIQ derivatives can induce apoptosis and DNA fragmentation in various cancer cell lines, including those of the breast and colon. nih.govresearchgate.net For instance, certain compounds demonstrated potent in vivo efficacy in a MCF-7 xenograft mouse model, significantly reducing tumor weight. researchgate.net

Enzyme Inhibition: Specific enzymes that are crucial for cancer cell survival and proliferation are also targets. Dihydrofolate reductase (DHFR) is essential for DNA synthesis, and its inhibition can halt cell proliferation. nih.gov A novel THIQ derivative was identified as a significant DHFR inhibitor, contributing to its anticancer effect. nih.gov Another target is the family of cyclin-dependent kinases (CDKs), which regulate the cell cycle. A different THIQ derivative was found to be a potent CDK2 inhibitor, explaining its ability to induce cell cycle arrest and apoptosis. nih.gov

The table below details the cytotoxic activity of selected THIQ derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell Line(s)Observed IC50/ActivityMechanismReference
Compound 5d (with R3 methoxy)Various human cancer cell linesGI50: 1.591–2.281 μMInhibition of NF-κB nuclear translocation nih.gov
Compound 17eMCF-7 (Breast Cancer)IC50: 0.0089 μMTubulin polymerization inhibition researchgate.net
Compound GM-3-18Colon Cancer Cell LinesIC50: 0.9–10.7 μMKRas inhibition nih.gov
Compound 7eA549 (Lung Cancer)IC50: 0.155 µMCDK2 inhibition, G2/M cell cycle arrest, Apoptosis nih.gov
Compound 8dMCF-7 (Breast Cancer)IC50: 0.170 µMDHFR inhibition, S phase cell cycle arrest, Apoptosis nih.gov

Antimicrobial and Anti-inflammatory Activity Mechanisms in Model Systems

The versatile 1,2,3,4-tetrahydroisoquinoline scaffold is the basis for derivatives exhibiting significant antimicrobial and anti-inflammatory activities. nih.govrsc.org Mechanistic studies in model systems have begun to elucidate how these compounds exert their effects.

Antimicrobial Mechanisms: THIQ derivatives have shown broad-spectrum activity against bacteria and fungi. acs.org The mechanisms often involve the inhibition of essential microbial enzymes or disruption of cellular structures.

Enzyme Inhibition: A key bacterial target is DNA gyrase, an enzyme crucial for DNA replication. Computational studies of THIQ-dipeptide conjugates with potent activity against Escherichia coli revealed significant binding interactions with DNA gyrase, suggesting this inhibition as a primary mechanism of their antibacterial action. nih.gov Other THIQ derivatives have shown potent activity against Mycobacterium tuberculosis by inhibiting the mycobacterial ATP synthase enzyme. rsc.org

Structure-Activity Relationship: The antimicrobial potency is highly dependent on the chemical structure. For instance, conjugating the THIQ core with specific dipeptides significantly enhanced antibacterial and antifungal properties, in some cases making them more potent than standard drugs like ampicillin. nih.gov Similarly, N-sulfonyl-THIQ derivatives have demonstrated significant antifungal properties against various species, including Aspergillus spp and Penicillium spp. nih.govresearchgate.net

Anti-inflammatory Mechanisms: The anti-inflammatory properties of THIQ derivatives are often linked to their ability to modulate key pathways in the inflammatory response.

Inhibition of Phosphodiesterase 4 (PDE4): PDE4 is a critical enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a signaling molecule with anti-inflammatory properties. By inhibiting PDE4, the intracellular levels of cAMP increase, leading to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). researchgate.net A series of novel THIQ derivatives were developed as potent and selective PDE4 inhibitors. nih.gov In vivo studies showed that topical administration of one such inhibitor achieved significant efficacy in improving features of psoriasis-like skin inflammation, a condition driven by inflammatory processes. nih.gov

Antioxidant Mechanisms and Radical Scavenging Properties

The this compound structure contains a catechol moiety, which is well-known for its potent antioxidant and radical scavenging properties. This inherent chemical feature is central to the compound's ability to neutralize harmful free radicals and reduce oxidative stress.

The primary antioxidant mechanism of a catechol-containing compound involves the donation of a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing the radical and preventing it from causing cellular damage. This process is highly efficient because the resulting phenoxyl radical is stabilized by resonance, with the unpaired electron being delocalized across the aromatic ring. The presence of a second hydroxyl group further enhances this stability.

Recent studies on quercetin (B1663063) derivatives, which also contain a catechol group, provide further mechanistic insight. When quercetin was derivatized with a THIQ moiety, the resulting compounds showed improved antioxidant potential. mdpi.com This enhancement was attributed to the combined effects of the electron-donating phenolic hydroxyl groups and the delocalization of the nitrogen's electron pair from the tertiary amino group in the THIQ structure. mdpi.com This suggests that the THIQ scaffold itself can actively participate in and enhance the radical scavenging ability of the catechol moiety.

Furthermore, comparative studies between different THIQ derivatives have confirmed the importance of their free-radical scavenging properties. Both 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), were found to inhibit free-radical generation in an abiotic system, linking this chemical property directly to their potential biological effects. nih.gov

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations can be employed to determine the optimized molecular geometry of 1,2,3,4-tetrahydroisoquinoline-5,6-diol, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

For the parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084), DFT calculations have been used to explore its conformational landscape. researchgate.net These studies indicate that the molecule is not planar, but rather adopts a twisted conformation. The relative energies of different conformers, such as those with the N-H in an axial or equatorial position, can be calculated to identify the most stable structures. Similar calculations for this compound would reveal how the hydroxyl groups at the 5 and 6 positions influence the geometry and energetics of the tetrahydroisoquinoline core.

Table 1: Representative DFT Functionals and Basis Sets for Molecular Geometry Optimization
DFT FunctionalBasis SetTypical Application
B3LYP6-31G(d,p)General purpose geometry optimization and energy calculations.
M06-2X6-311+G(d,p)Improved accuracy for non-covalent interactions.
ωB97X-Daug-cc-pVDZGood for long-range interactions and dispersion corrections.

The flexibility of the tetrahydroisoquinoline ring system allows for the existence of multiple conformers. Conformational analysis aims to identify all stable conformers and the transition states that connect them. By mapping the potential energy surface (PES), researchers can understand the energy barriers between different conformations and the likelihood of their existence at a given temperature.

For 1,2,3,4-tetrahydroisoquinoline, computational studies have revealed several low-energy conformers. researchgate.net The potential energy surface shows multiple minima corresponding to these stable structures. A similar analysis for this compound would be crucial to understand its three-dimensional structure and how it might interact with biological targets. The presence of the two hydroxyl groups would likely introduce additional stable conformations due to intramolecular hydrogen bonding possibilities.

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computed structures. For instance, DFT can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) and Raman spectrum. researchgate.netnih.gov Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be predicted to aid in the interpretation of experimental NMR spectra. researchgate.net

For the parent 1,2,3,4-tetrahydroisoquinoline, calculated vibrational frequencies have shown good agreement with experimental FT-IR spectra. researchgate.net The prediction of the ¹H and ¹³C NMR spectra of this compound would be invaluable for its structural characterization, especially in distinguishing it from other isomers.

Table 2: Predicted Spectroscopic Data for a Hypothetical Conformer of this compound (Illustrative)
Spectroscopic PropertyPredicted Value (Example)Computational Method
¹H NMR Chemical Shift (aromatic)6.5-7.0 ppmGIAO-DFT
¹³C NMR Chemical Shift (C-5, C-6)140-150 ppmGIAO-DFT
IR Vibrational Frequency (O-H stretch)3200-3600 cm⁻¹DFT (B3LYP/6-31G(d,p))

Molecular Modeling and Docking Simulations for Biological Interactions

Molecular modeling techniques are essential for studying how a small molecule like this compound might interact with a biological target, such as a protein or nucleic acid. These methods can predict the binding mode and affinity of a ligand, providing a rationale for its biological activity.

Ligand-protein docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a protein target and to understand the key interactions that stabilize the ligand-protein complex.

While no specific docking studies have been reported for this compound, various other tetrahydroisoquinoline derivatives have been investigated as ligands for a range of protein targets. nih.govnih.gov For example, derivatives have been docked into the active sites of enzymes like E. coli DNA gyrase B. nih.gov A docking study of this compound into a potential protein target would involve preparing the 3D structures of both the ligand and the protein, defining a binding site, and then using a scoring function to evaluate the different binding poses. The results would highlight potential hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.gov In the context of ligand-protein interactions, MD simulations can be used to assess the stability of a docked pose, explore the conformational changes that may occur upon ligand binding, and calculate the binding free energy.

For a complex of this compound with a target protein, an MD simulation would start with the docked structure. The system would be solvated in a box of water molecules, and the trajectory of all atoms would be calculated over a period of nanoseconds to microseconds. Analysis of the trajectory can reveal the stability of the ligand in the binding pocket and the flexibility of different parts of the protein. nih.gov

Table 3: Key Parameters Analyzed in a Molecular Dynamics Simulation
ParameterDescriptionIndication
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure.Indicates the stability of the ligand's binding pose and the overall protein structure.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual residues around their average position.Highlights flexible regions of the protein.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein over time.Identifies key interactions for binding.

In Silico Prediction of Physicochemical and ADME-Relevant Molecular Properties

In the early stages of drug discovery and development, computational, or in silico, methods provide a rapid and cost-effective means to predict the pharmacokinetic profile of a chemical compound. nih.govnih.gov These predictive models are essential for evaluating a molecule's potential viability as a drug candidate by assessing its absorption, distribution, metabolism, and excretion (ADME) properties, alongside its fundamental physicochemical characteristics. researchgate.net For this compound, the application of such computational tools offers critical insights into its molecular behavior and its potential as a pharmacologically active agent.

In silico analysis relies on sophisticated algorithms and extensive databases of known molecules to forecast the properties of a novel structure. ontosight.ai By inputting the two-dimensional structure of this compound, typically as a SMILES (Simplified Molecular Input Line Entry System) string, web-based platforms like SwissADME can generate a comprehensive profile of its drug-like properties. nih.govexpasy.org These predictions are crucial for identifying potential liabilities and for guiding the design of derivatives with more favorable ADME characteristics.

Detailed Research Findings

Computational analysis of this compound provides a detailed forecast of its molecular properties, which are fundamental to its interaction with biological systems. These properties dictate how the compound will be absorbed, how it will travel through the body, whether it can cross critical barriers like the blood-brain barrier, and how it will be metabolized and eventually eliminated.

The predicted physicochemical properties for this compound are summarized in the data table below. These values are calculated using established computational models. The molecular formula for the compound is C₉H₁₁NO₂, and it has a molecular weight of 165.19 g/mol . The structure contains three hydrogen bond acceptors and three hydrogen bond donors, with a molar refractivity of 45.90 and a topological polar surface area (TPSA) of 52.49 Ų.

PropertyPredicted ValueDescription
Molecular FormulaC₉H₁₁NO₂Indicates the elemental composition of the molecule.
Molecular Weight165.19 g/molThe mass of one mole of the compound.
Hydrogen Bond Acceptors3Number of atoms that can accept a hydrogen bond.
Hydrogen Bond Donors3Number of atoms that can donate a hydrogen bond.
Molar Refractivity45.90A measure of the total polarizability of a mole of a substance.
Topological Polar Surface Area (TPSA)52.49 ŲThe surface sum over all polar atoms, a predictor of drug transport properties.

Further computational assessments delve into the compound's lipophilicity and water solubility—critical factors for its absorption and distribution. The predicted consensus Log P (octanol-water partition coefficient) is 0.75, suggesting a relatively balanced solubility between lipid and aqueous environments. The compound is predicted to be soluble in water, a favorable characteristic for administration and distribution in the bloodstream.

PropertyPredicted ValueQualifierDescription
Consensus Log P o/w0.75-A measure of lipophilicity; affects absorption and membrane permeability.
ESOL Log S-1.25SolublePredicted aqueous solubility.
Ali Log S-1.63SolubleAlternative predicted aqueous solubility.
Silicos-IT Log Sw-1.55SolubleAnother model for predicting aqueous solubility.

Pharmacokinetic predictions are vital for understanding how the body will process the compound. For this compound, computational models predict high gastrointestinal (GI) absorption. However, it is not predicted to cross the blood-brain barrier (BBB), which could be advantageous for therapies targeting peripheral systems, thereby avoiding central nervous system side effects. The compound is not identified as a substrate for P-glycoprotein (P-gp), a key efflux pump that can limit the bioavailability of many drugs. Furthermore, it is not predicted to inhibit any of the major cytochrome P450 (CYP) enzymes, suggesting a lower likelihood of drug-drug interactions.

ParameterPredictionSignificance
GI AbsorptionHighIndicates good potential for oral bioavailability.
Blood-Brain Barrier (BBB) PermeantNoSuggests the compound is unlikely to affect the central nervous system.
P-gp SubstrateNoThe compound is not likely to be actively removed from cells by this transporter.
CYP1A2 InhibitorNoLow potential for interaction with drugs metabolized by this enzyme.
CYP2C19 InhibitorNoLow potential for interaction with drugs metabolized by this enzyme.
CYP2C9 InhibitorNoLow potential for interaction with drugs metabolized by this enzyme.
CYP2D6 InhibitorNoLow potential for interaction with drugs metabolized by this enzyme.
CYP3A4 InhibitorNoLow potential for interaction with drugs metabolized by this enzyme.

Finally, the "drug-likeness" of this compound was evaluated based on several established filters, including Lipinski's rule of five. wikipedia.orgnumberanalytics.com This rule suggests that orally active drugs generally have a molecular weight under 500, a Log P value under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. wikipedia.org The compound adheres to all these criteria, showing no violations, which supports its potential as an orally bioavailable drug candidate. It also passes other filters such as the Ghose, Veber, Egan, and Muegge rules, further strengthening its drug-like profile. The predicted bioavailability score is 0.55, indicating a good probability of having favorable pharmacokinetic properties.

Rule/FilterPredictionViolationsSignificance
LipinskiYes0Fulfills the criteria for oral bioavailability. wikipedia.orgnumberanalytics.com
GhoseYes0Meets another set of criteria for drug-likeness.
VeberYes0Passes criteria related to molecular flexibility and polar surface area.
EganYes0Adheres to rules based on TPSA and Log P for good oral absorption.
MueggeYes0Satisfies another pharmacophore-based filter for drug-likeness.
Bioavailability Score0.55-A composite score predicting the overall likelihood of good bioavailability.

Future Research Directions and Academic Prospects

Rational Design and Synthesis of Next-Generation 1,2,3,4-Tetrahydroisoquinoline-5,6-diol Analogs for Enhanced Selectivity

The rational design and synthesis of novel this compound analogs are pivotal for improving their selectivity and potency towards specific biological targets. nih.govrsc.org Structure-activity relationship (SAR) studies are fundamental in this endeavor, providing critical insights into how structural modifications of the tetrahydroisoquinoline (THIQ) scaffold influence its biological activity. nih.govrsc.org By systematically altering substituents on the aromatic ring and at various positions of the heterocyclic core, researchers can fine-tune the pharmacological profile of these compounds. nih.govnih.gov

Future efforts will likely focus on computational modeling and structure-based design to predict the interactions of novel analogs with their target proteins. nih.gov This approach, combined with advanced synthetic methodologies, will facilitate the creation of next-generation compounds with enhanced selectivity, thereby minimizing off-target effects. A key area of interest is the development of analogs targeting specific receptor subtypes or enzyme isoforms, which is crucial for achieving therapeutic efficacy with an improved safety profile. nih.govnih.gov

Table 1: Structure-Activity Relationship Insights for Tetrahydroisoquinoline Analogs

Modification Site Impact on Activity/Selectivity Reference
Phenyl Ring Substitution Introduction of methoxy (B1213986) or trifluoromethoxy groups can enhance inhibitory activity against certain enzymes. nih.gov
C-1 Position Functionalization at this position can be a metabolic soft spot, and modifications can impact potency and aqueous solubility. nih.gov
C-3 Position Attachment of rigid substituents can favor subtype selectivity for specific receptors. nih.gov

Exploration of Novel Biocatalytic Pathways for Sustainable Production of Specific Stereoisomers

The stereochemistry of this compound and its analogs is a critical determinant of their biological activity. nih.govrsc.org The development of sustainable and efficient methods for producing specific stereoisomers is therefore a significant area of research. Biocatalysis, leveraging the inherent stereoselectivity of enzymes, offers a promising and environmentally friendly alternative to traditional chemical synthesis. taylorfrancis.comnih.gov

Future research will likely focus on the discovery and engineering of novel enzymes, such as imine reductases and transaminases, for the asymmetric synthesis of chiral THIQ derivatives. rsc.orgresearchgate.net The use of whole-cell biocatalysts and the design of chemoenzymatic one-pot processes are also emerging as powerful strategies to streamline production and improve yields. mdpi.com These biocatalytic approaches not only provide access to enantiomerically pure compounds but also align with the principles of green chemistry by reducing waste and energy consumption. researchgate.net

Table 2: Biocatalytic Approaches for Chiral Tetrahydroisoquinoline Synthesis

Biocatalytic Method Key Enzymes/Organisms Advantages Reference
Imine Reductase Route Engineered Imine Reductase (IR45), Coclaurine N-methyltransferase (CNMT) High efficiency and stereoselectivity for the production of (S)-THIQs. rsc.org
Chemoenzymatic One-Pot Process Laccase/TEMPO system Mild reaction conditions and straightforward process for synthesizing 1-phenyl-THIQs. mdpi.com

Deeper Mechanistic Elucidation of Cellular Responses in Complex Biological Systems

Understanding the intricate cellular mechanisms through which this compound and its analogs exert their effects is crucial for their development as therapeutic agents. nih.gov These compounds have been shown to interact with various components of the central nervous system and can influence neurotransmitter metabolism. scilit.com For instance, some THIQ derivatives can inhibit tyrosine hydroxylase and dopamine (B1211576) uptake, potentially through oxidative stress mechanisms. nih.gov

Future investigations will need to employ a range of advanced techniques to dissect the complex cellular responses to these compounds. This includes studying their impact on mitochondrial respiration, the production of reactive oxygen species (ROS), and the activation of cellular defense mechanisms. nih.gov Elucidating the downstream signaling pathways and identifying the specific molecular targets are key to understanding both the therapeutic actions and potential neurotoxic effects of these alkaloids. nih.govnih.gov A deeper mechanistic understanding will be instrumental in guiding the design of safer and more effective drugs. mdpi.com

Integration of Advanced Omics Technologies for Comprehensive Biological Profiling

The advent of high-throughput omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to obtain a holistic view of the biological effects of this compound and its derivatives. nih.gov By integrating data from these different "omics" layers, researchers can construct a comprehensive picture of how these compounds perturb cellular systems. mdpi.com

Future research in this area will focus on applying these technologies to identify novel drug targets and biomarkers of drug response. frontiersin.orgmdpi.com For example, proteomics can be used to identify proteins that are differentially expressed or post-translationally modified in response to treatment, while metabolomics can reveal changes in metabolic pathways. nih.govnih.gov This integrated multi-omics approach will be invaluable for understanding the mechanisms of action of THIQ compounds and for developing personalized medicine strategies. mdpi.com

Development of Advanced Analytical Techniques for Trace Analysis in Biological Matrices

The ability to accurately and sensitively detect and quantify this compound and its metabolites in complex biological matrices such as plasma and urine is essential for pharmacokinetic and pharmacodynamic studies. The development of advanced analytical techniques is therefore a critical area of future research.

Currently, methods such as gas chromatography-mass spectrometry (GC-MS) have been successfully employed for the trace analysis of related tetrahydroisoquinoline enantiomers. nih.gov Future work will likely focus on refining these methods and exploring new technologies to achieve even lower limits of detection and quantification. This may include the development of novel sample extraction techniques and the application of highly sensitive mass spectrometry platforms. nih.gov Such advancements will be crucial for understanding the in vivo disposition of these compounds and for establishing a clear link between their concentrations in the body and their therapeutic or toxic effects.

Q & A

Q. What role do tetrahydroisoquinoline derivatives play in neurotoxicity studies?

  • Methodological Answer :
  • Dopaminergic neuron models : MPTP-like derivatives are screened for selective substantia nigra toxicity using SH-SY5Y cells and tyrosine hydroxylase activity assays .
  • Mitochondrial dysfunction assays : JC-1 staining measures mitochondrial membrane potential collapse, a hallmark of parkinsonian neurotoxicity .

Data Interpretation and Conflict Resolution

Q. How should researchers address contradictions in cytotoxicity data across studies?

  • Methodological Answer :
  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours) .
  • Meta-analysis : Pool data from multiple studies (e.g., Cochrane Review methods) to identify trends obscured by experimental variability .

Q. What statistical approaches validate the significance of SAR findings?

  • Methodological Answer :
  • Multivariate regression quantifies the contribution of substituent properties (e.g., logP, molar refractivity) to bioactivity.
  • Cluster analysis groups derivatives by activity profiles, reducing false positives from overfitting .

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